(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione
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Overview
Description
(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione is a heterocyclic organic compound It is a derivative of piperazine, characterized by the presence of a piperazine ring substituted with methyl and isobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,5-dioxopiperazine with 2-methylpropylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The final product is typically obtained in high purity through a combination of distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or isobutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. For instance, it can bind to receptor sites on proteins, altering their conformation and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,6S)-1-ethyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione
- (3R,6S)-6-ethyl-3,6-dimethyl-1-(2-methylpropyl)piperazine-2,5-dione
Uniqueness
(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione is unique due to its specific stereochemistry and substitution pattern. The presence of both methyl and isobutyl groups on the piperazine ring imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
35590-72-8 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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